

4-Borono-2-methylbenzoic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Borono-2-methylbenzoic acid

Cat. No.: B574287

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This technical guide provides an in-depth overview of **4-Borono-2-methylbenzoic acid**, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its commercial availability, physicochemical properties, and its application in synthetic methodologies, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Commercial Availability

4-Borono-2-methylbenzoic acid (CAS No. 191089-06-2) is commercially available from several chemical suppliers. Researchers can procure this compound from vendors such as Biosynth, Sigma-Aldrich, and BLD Pharm, ensuring a steady supply for research and development purposes.^{[1][2]}

Physicochemical and Safety Data

A comprehensive summary of the known quantitative data for **4-Borono-2-methylbenzoic acid** is presented in the table below. It is important to note that while the compound is readily available, detailed experimental data such as a specific melting point and a comprehensive safety data sheet are not consistently provided by all suppliers and are often conflated with its bromo-analogue, 4-Bromo-2-methylbenzoic acid. Researchers are advised to handle the compound with care, adhering to standard laboratory safety protocols for boronic acids.

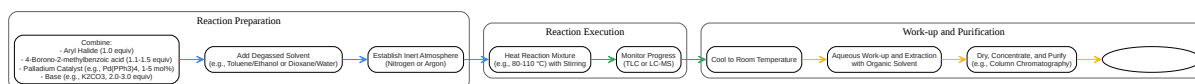
Property	Value	Source
CAS Number	191089-06-2	[1][2]
Molecular Formula	C ₈ H ₉ BO ₄	[2]
Molecular Weight	179.97 g/mol	[2]
Purity	min. 95%	abcr Gute Chemie
MDL Number	MFCD09037832	[2]

Note: A detailed Safety Data Sheet (SDS) for **4-Borono-2-methylbenzoic acid** was not readily available. Standard precautions for handling boronic acid derivatives should be followed.

Application in Suzuki-Miyaura Cross-Coupling

4-Borono-2-methylbenzoic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of complex biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.

The general workflow for a Suzuki-Miyaura coupling reaction involving an aryl boronic acid, such as **4-Borono-2-methylbenzoic acid**, is depicted in the following diagram.



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A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Adapted)

While a specific, published protocol for **4-Borono-2-methylbenzoic acid** was not identified, the following adapted procedure from a general Suzuki-Miyaura coupling protocol for biaryl synthesis can serve as a starting point for researchers.[3]

Materials:

- Aryl halide (e.g., aryl bromide or iodide)
- **4-Borono-2-methylbenzoic acid**
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., anhydrous Potassium Carbonate (K₂CO₃))
- Degassed solvents (e.g., a mixture of Toluene and Ethanol, or Dioxane and Water)
- Standard laboratory glassware for organic synthesis
- Inert gas supply (Nitrogen or Argon)

Procedure:

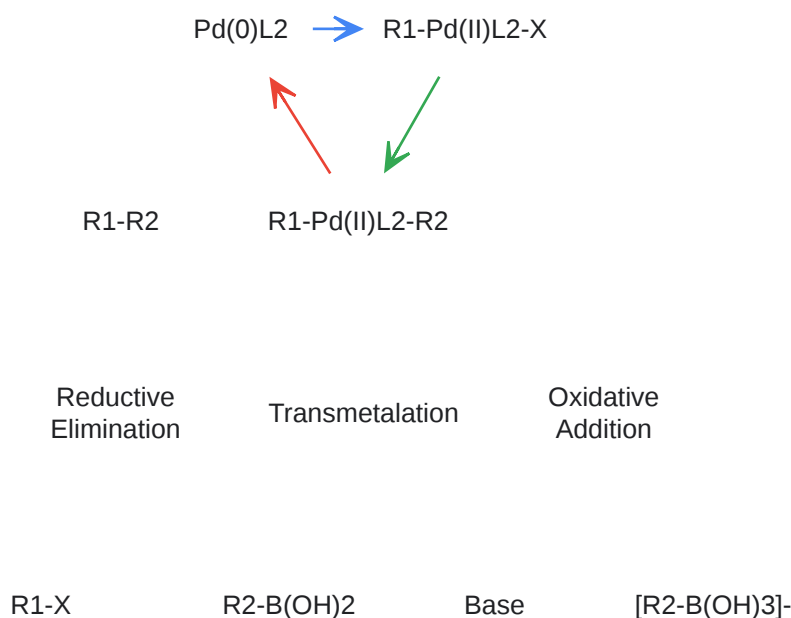
- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine the aryl halide (1.0 equivalent), **4-Borono-2-methylbenzoic acid** (1.1–1.5 equivalents), the palladium catalyst (1-5 mol %), and the base (2.0–3.0 equivalents).
- **Solvent Addition:** Add the degassed solvent system to the flask.
- **Inerting:** Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
- **Reaction:** Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.
- **Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary depending on the substrates.

- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
- **Purification:** Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as silica gel column chromatography, to yield the desired biaryl compound.[3]

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the direct involvement of **4-Borono-2-methylbenzoic acid** in any signaling pathways. However, the biaryl structures synthesized using this boronic acid are of significant interest in medicinal chemistry.[4] Derivatives of benzoic acid have been investigated for a range of biological activities, including as potential modulators of the proteostasis network and as enzyme inhibitors.[5] The synthesis of novel biaryl carboxylic acids using **4-Borono-2-methylbenzoic acid** could lead to the discovery of new therapeutic agents.

The general catalytic cycle of the Suzuki-Miyaura reaction, which is central to the application of **4-Borono-2-methylbenzoic acid**, is illustrated below.



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The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide serves as a foundational resource for the application of **4-Borono-2-methylbenzoic acid** in research. As a key building block in organic synthesis, its utility in creating novel molecular architectures holds significant promise for the advancement of drug discovery and materials science.

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